molecular formula C7H13NO6 B14006705 Oxalic acid (6S)-1,4-oxazepan-6-OL

Oxalic acid (6S)-1,4-oxazepan-6-OL

Cat. No.: B14006705
M. Wt: 207.18 g/mol
InChI Key: PHCJDIZBNVPMIT-JEDNCBNOSA-N
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Description

Oxalic acid (6S)-1,4-oxazepan-6-OL is a compound that combines the properties of oxalic acid and a 1,4-oxazepane ring with a hydroxyl group at the 6th positionIt is a white crystalline solid that forms a colorless solution in water and is found naturally in many plants . The 1,4-oxazepane ring is a seven-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid (6S)-1,4-oxazepan-6-OL typically involves the formation of the 1,4-oxazepane ring followed by the introduction of the hydroxyl group at the 6th position. One common method involves the cyclization of amino alcohols with diesters or diacids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as metal oxides or zeolites can be employed to facilitate the cyclization and hydroxylation reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid (6S)-1,4-oxazepan-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxalic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The hydroxyl group at the 6th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Oxalic acid (6S)-1,4-oxazepan-6-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid (6S)-1,4-oxazepan-6-OL involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also inhibit certain enzymes by forming stable complexes with their active sites. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

Similar Compounds

    Oxalic Acid: A simple dicarboxylic acid with strong chelating properties.

    1,4-Oxazepane: A seven-membered ring containing one oxygen and one nitrogen atom.

    Hydroxylated Oxazepanes: Compounds with similar structures but different positions of the hydroxyl group.

Uniqueness

Oxalic acid (6S)-1,4-oxazepan-6-OL is unique due to the combination of the oxalic acid moiety and the 1,4-oxazepane ring with a specific hydroxylation pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13NO6

Molecular Weight

207.18 g/mol

IUPAC Name

oxalic acid;(6S)-1,4-oxazepan-6-ol

InChI

InChI=1S/C5H11NO2.C2H2O4/c7-5-3-6-1-2-8-4-5;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-;/m0./s1

InChI Key

PHCJDIZBNVPMIT-JEDNCBNOSA-N

Isomeric SMILES

C1COC[C@H](CN1)O.C(=O)(C(=O)O)O

Canonical SMILES

C1COCC(CN1)O.C(=O)(C(=O)O)O

Origin of Product

United States

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